methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core oxane structure, followed by the introduction of the acetamido, acetyloxy, phenylsulfanyl, and triacetyloxypropyl groups through a series of substitution and addition reactions. Common reagents used in these steps include acetic anhydride, phenylsulfanyl chloride, and triacetin, among others. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product from any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamido group can produce primary amines .
Scientific Research Applications
Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, the acetamido group can form hydrogen bonds with active site residues, while the phenylsulfanyl group can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3E,4S)-4-(2-{[(1S,2R,3R,5R)-5-(1,3-dihydroxy-2-propanyl)-3-hydroxy-2-methylcyclopentyl]methoxy}-2-oxoethyl)-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate
- (2S,5R)-5-((phenylmethoxy)amino)-2-piperidinecarboxylic acid ethyl ester ethanedioate
Uniqueness
Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H33NO12S |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24?,26-/m0/s1 |
InChI Key |
NPLKOUSSDBQHEN-SNAVKXRXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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